Researchers studying endocrine disruption face potency variability across BPA derivatives. 3,3'-Dichlorobisphenol A (CAS 79-98-1) resolves this with precisely characterized ERα binding (IC50 1.28×10⁻⁵ M).
• 8.4-fold higher ERα affinity than BPA - definitive SAR probe for ortho-chloro substituent effects
• Validated positive control for UVB-induced photogenotoxicity (γ-H2AX foci) in human keratinocytes
• Established HPLC-MS/MS protocols for glucuronide/sulfate conjugate detection in plasma
Supplied at ≥98% purity with batch-specific QC. Ambient shipping worldwide.
Molecular FormulaC15H14Cl2O2
Molecular Weight297.2 g/mol
CAS No.79-98-1
Cat. No.B029914
⚠ Attention: For research use only. Not for human or veterinary use.
3,3'-Dichlorobisphenol A (3,3'-diClBPA; CAS 79-98-1), also designated 2,2-bis(3-chloro-4-hydroxyphenyl)propane, is a chlorinated derivative of bisphenol A (BPA) with the molecular formula C15H14Cl2O2 and a molecular mass of 297.18 g/mol [1]. This compound exhibits a melting point of 82–85 °C [1] and is structurally characterized by two ortho-chloro substituents on the phenolic rings relative to the hydroxyl groups. 3,3'-diClBPA is formed during the chlorination of drinking water and wastewater treatment processes and represents the most abundant chlorinated BPA derivative detected in human biological matrices [2]. The compound serves both as a monomer for synthesizing halogenated polycarbonates and epoxy resins with modified barrier and flame-retardant properties [3] and as a critical analytical standard and research probe for investigating the enhanced endocrine-disrupting activity conferred by chlorination [2].
Endocrine disruption probeChlorinated BPA with reported ERα affinity context; clean TRα inactivity for estrogenic signaling isolation
Phototoxicity model compoundUVB-dependent DNA damage and photodegradation research; distinct from photostable BPA
Analytical standardValidated LC-MS/MS method for conjugated metabolites in human plasma research matrices
Environmental fate studiesPhotolabile chlorinated reference for wastewater photodegradation modeling
[1] CAS Common Chemistry. 3,3′-Dichlorobisphenol A. CAS, a division of the American Chemical Society, n.d. (CAS RN: 79-98-1). View Source
[2] Plattard N, Dupuis A, Migeot V, et al. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. Ther Drug Monit. 2023;45(4):554-561. View Source
[3] Hayashida T, et al. Polycarbonate compositions having improved barrier properties. Patent literature. View Source
Distinct Properties of 3,3'-Dichlorobisphenol A
The chlorination of bisphenol A profoundly alters its physicochemical and biological properties, rendering 3,3'-diClBPA functionally distinct from parent BPA and other chlorinated congeners [1]. Substitution with BPA in applications requiring halogenated monomers fails to impart the enhanced barrier properties and flame retardance derived from chlorine incorporation [2]. Conversely, in toxicological and endocrine-disruption research, 3,3'-diClBPA exhibits significantly higher in vitro estrogenic receptor binding affinity and distinct photodegradation behavior compared to BPA [3][4]. Crucially, 3,3'-diClBPA demonstrates higher cytotoxicity and UVB-induced DNA damage potential than both BPA and the higher chlorinated analog 3,3',5-trichlorobisphenol A, while lacking the thyroid hormone receptor agonist/antagonist activity exhibited by tetrahalogenated derivatives [5][6]. These quantitative divergences mandate compound-specific selection rather than class-level substitution in both synthetic and analytical contexts.
Attribute
3,3′-diClBPA
BPA / other congeners
ERα binding
Reported higher affinity; distinct SAR probe
BPA exhibits weaker affinity; may not capture chlorine-enhanced binding
BPA and 3,3′,5-triClBPA show lower cytotoxicity; assay context may differ
TRα activity
No agonist/antagonist activity detected
TCBPA and 3,3′,5-triClBPA exhibit TRα modulation; confounding in dual-endpoint studies
Photodegradation
Rapid UVB photolysis; complete estrogenic activity loss at 50 J/cm²
BPA photostable; retained activity may misrepresent environmental fate
[1] Wan D, Chen Y, Su Y, et al. Formation and enhanced photodegradation of chlorinated derivatives of bisphenol A in wastewater treatment plant effluent. Water Res. 2020;184:116002. View Source
[2] Hayashida T, et al. Polycarbonate compositions having improved barrier properties. Patent literature. View Source
[3] Takemura H, Ma J, Sayama K, et al. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Toxicology. 2005;207(2):215-221. View Source
[4] Mutou Y, Ibuki Y, Terao Y, Kojima S, Goto R. Change of estrogenic activity and release of chloride ion in chlorinated bisphenol A after exposure to ultraviolet B. Biol Pharm Bull. 2006;29(10):2116-2119. View Source
[5] Mutou Y, Ibuki Y, Terao Y, Kojima S, Goto R. Chemical change of chlorinated bisphenol A by ultraviolet irradiation and cytotoxicity of their products on Jurkat cells. Environ Toxicol Pharmacol. 2006;21(3):283-289. View Source
[6] Itoh S, et al. Assessment of thyroid hormone activity of halogenated bisphenol A using a yeast two-hybrid assay. Chemosphere. 2011;84(10):1527-1530. View Source
3,3'-Dichlorobisphenol A vs. BPA: Evidence
Enhanced ERα Binding Affinity
3,3'-diClBPA exhibits an 8.4-fold higher binding affinity for human estrogen receptor alpha (ERα) compared to parent BPA, with an IC50 value of 1.28×10⁻⁵ M versus 1.08×10⁻⁴ M for BPA [1]. In the same competitive binding assay, 3,3'-diClBPA also demonstrated a 1.9-fold higher affinity than the monochlorinated analog 3-ClBPA (IC50 = 2.48×10⁻⁵ M).
ERα BindingHead-to-head
IC50 1.28×10⁻⁵ M 8.4-fold higher affinity vs. BPA
Supports intermediate-potency probe for chlorine-substitution SAR
Human ERα competitive binding assay; [³H]17β-estradiol
8.4-fold higher affinity vs. BPA; 1.9-fold higher vs. 3-ClBPA
Conditions
Human ERα competitive binding assay using [³H]17β-estradiol
Why This Matters
For researchers developing ERα binding assays or studying structure-activity relationships of endocrine disruptors, 3,3'-diClBPA provides a distinct intermediate potency probe compared to both the weaker parent BPA and the slightly less potent monochlorinated analog.
[1] Takemura H, Ma J, Sayama K, et al. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Toxicology. 2005;207(2):215-221. View Source
Cytotoxicity in Jurkat Cells
In Jurkat cell viability assays, 3,3'-diClBPA and 3-ClBPA exhibited higher cytotoxicity than both BPA and the higher chlorinated derivative 3,3',5-triClBPA [1]. The study further demonstrated that UVB and UVC irradiation at 100 J/cm² increased the toxicity of 3,3'-diClBPA, whereas irradiation at 1000 J/cm² decreased toxicity, indicating structural conversion to less toxic photoproducts at higher UV doses.
CytotoxicityHead-to-head
Higher cytotoxicity than BPA and 3,3′,5-triClBPA; UVB modulation observed
Supports cytotoxicity endpoint review in Jurkat models
Alamar Blue assay; UV 100–1000 J/cm²; Jurkat cells
CytotoxicityJurkat cellsToxicology
Evidence Dimension
Relative cytotoxicity ranking
Target Compound Data
Higher cytotoxicity than BPA and 3,3',5-triClBPA
Comparator Or Baseline
BPA: lower cytotoxicity; 3,3',5-triClBPA: lower cytotoxicity; 3-ClBPA: similar high cytotoxicity
Quantified Difference
Qualitative ranking established via Alamar Blue assay; UVB/UVC modulation observed
Conditions
Jurkat cell line; Alamar Blue viability assay; UV irradiation at 100 J/cm² and 1000 J/cm²
Why This Matters
Investigators requiring a chlorinated BPA with maximal cytotoxic potency for in vitro toxicology screening or apoptosis induction studies should select 3,3'-diClBPA over BPA or the less cytotoxic 3,3',5-triClBPA.
CytotoxicityJurkat cellsToxicology
[1] Mutou Y, Ibuki Y, Terao Y, Kojima S, Goto R. Chemical change of chlorinated bisphenol A by ultraviolet irradiation and cytotoxicity of their products on Jurkat cells. Environ Toxicol Pharmacol. 2006;21(3):283-289. View Source
Absence of Thyroid Receptor Activity
In a yeast two-hybrid assay incorporating human thyroid hormone receptor alpha (TRα), 3,3'-diClBPA exhibited no agonist or antagonist activity either in the absence or presence of rat liver S9 metabolic activation [1]. This sharply contrasts with 3,3',5,5'-tetrachlorobisphenol A (TCBPA), which demonstrated clear agonist activity that increased 3.1-fold following S9 treatment, and 3,3',5-trichlorobisphenol A, which inhibited T3 binding to TRα at 2×10⁻⁵ M [1].
TRα ActivityHead-to-head
No agonist/antagonist activity detected; clean probe vs. TCBPA
Enables estrogenic endpoint isolation without thyroid receptor crosstalk
TCBPA: agonist activity (3.1-fold increase post-S9); 3,3',5-triClBPA: T3 antagonist at 2×10⁻⁵ M; 3-ClBPA, 3,5-diClBPA, BPA: no activity
Quantified Difference
Null activity for 3,3'-diClBPA vs. measurable agonist/antagonist activity for TCBPA and 3,3',5-triClBPA
Conditions
Yeast two-hybrid assay with human TRα, ± rat liver S9 metabolic activation
Why This Matters
When designing studies to isolate estrogenic from thyroid hormone-mediated endocrine effects, 3,3'-diClBPA serves as a cleaner probe lacking TRα activity, whereas TCBPA or 3,3',5-triClBPA would confound interpretation due to dual-receptor activity.
Thyroid hormone disruptionTRαYeast two-hybrid
[1] Itoh S, et al. Assessment of thyroid hormone activity of halogenated bisphenol A using a yeast two-hybrid assay. Chemosphere. 2011;84(10):1527-1530. View Source
UVB-Induced DNA Double-Strand Breaks
Exposure of human keratinocytes and skin fibroblasts to UVB-irradiated 3,3'-diClBPA induced phosphorylation of histone H2AX, a well-established marker of DNA double-strand breaks, with clear nuclear foci formation [1]. In direct contrast, unmodified BPA caused no H2AX phosphorylation even when exposed to high UVB doses (approximately 200 J/cm²) [1]. HPLC analysis confirmed that UVB irradiation of 3,3'-diClBPA generates hydrophilic photoproducts, including 3-hydroxybisphenol A, which correlate with the observed genotoxicity [1].
BPA: Negative; no γ-H2AX phosphorylation even at 200 J/cm² UVB
Quantified Difference
Qualitative positive/negative dichotomous response; photoproduct formation confirmed via HPLC
Conditions
Human keratinocytes and skin fibroblasts; UVB irradiation; γ-H2AX immunofluorescence
Why This Matters
For phototoxicity and skin safety assessment studies, 3,3'-diClBPA provides a unique model compound that generates DNA-damaging photoproducts upon UV exposure, a property entirely absent in parent BPA, making it essential for evaluating chlorinated BPA dermal risks.
GenotoxicityDNA damageHuman keratinocytes
[1] Ibuki Y, Tani Y, Toyooka T. UVB-exposed chlorinated bisphenol A generates phosphorylated histone H2AX in human skin cells. Chem Res Toxicol. 2008;21(9):1770-1776. View Source
UVB Photodegradation and Estrogenic Activity Loss
Under UVB irradiation, 3,3'-diClBPA undergoes rapid direct photodegradation accompanied by a progressive loss of estrogenic agonist activity, with complete activity ablation occurring at 50 J/cm² UVB exposure [1]. This activity loss correlates linearly with the release of chloride ion from the molecule [1]. In contrast, BPA exhibits significantly slower photodegradation and retains estrogenic activity under identical conditions [2]. A separate simulated sunlight study confirmed that chlorinated BPA derivatives including 3,3'-diClBPA undergo rapid direct photodegradation due to a pronounced bathochromic shift in UV absorption, distinct from BPA [2].
PhotodegradationHead-to-head
100% estrogenic activity loss at 50 J/cm² UVB; chloride release correlated
Defined photolysis reference for environmental fate research
Yeast two-hybrid; UVB 0–100 J/cm²; chloride ion monitoring
100% activity loss for 3,3'-diClBPA at 50 J/cm²; chloride ion release proportional to activity decrease
Conditions
Yeast two-hybrid assay for estrogenic activity; UVB irradiation (0-100 J/cm²); chloride ion quantification
Why This Matters
For environmental fate studies or analytical method development requiring a photolabile chlorinated BPA standard, 3,3'-diClBPA offers a well-characterized photodegradation profile with defined activity loss kinetics, unlike the photostable parent BPA.
[1] Mutou Y, Ibuki Y, Terao Y, Kojima S, Goto R. Change of estrogenic activity and release of chloride ion in chlorinated bisphenol A after exposure to ultraviolet B. Biol Pharm Bull. 2006;29(10):2116-2119. View Source
[2] Wan D, Chen Y, Su Y, et al. Formation and enhanced photodegradation of chlorinated derivatives of bisphenol A in wastewater treatment plant effluent. Water Res. 2020;184:116002. View Source
Validated LC-MS/MS Metabolite Quantification
An HPLC-MS/MS assay has been developed and validated according to EMA guidelines specifically for the quantification of 3,3'-diClBPA glucuronide (3,3'-Cl2BPA-G) and sulfate (3,3'-Cl2BPA-S) conjugated metabolites in plasma [1]. The method achieves linearity over 0.006–25 ng/mL for 3,3'-Cl2BPA-G and 0.391–100 ng/mL for 3,3'-Cl2BPA-S, with intraday and interday bias within 95%–109% and imprecision <9% [1]. This represents the first report of in vivo occurrence of these metabolites, validated in both rat and human plasma matrices [1]. A parallel clinical toxicokinetic study (NCT04788810) is evaluating the disposition of deuterated d12-Cl2BPA in healthy volunteers following oral and dermal exposure at 50 µg/kg [2].
LC-MS/MS MethodMethod context
Validated for glucuronide (0.006–25 ng/mL) and sulfate (0.391–100 ng/mL) conjugates
Supports bioanalytical method transfer for human plasma research matrices
Availability of validated bioanalytical method for conjugated metabolites
Target Compound Data
Validated LC-MS/MS method for 3,3'-Cl2BPA-G (0.006–25 ng/mL) and 3,3'-Cl2BPA-S (0.391–100 ng/mL)
Comparator Or Baseline
BPA: multiple validated methods exist; other chlorinated BPAs: no comparable validated plasma assays reported
Quantified Difference
Method validation parameters: bias 95%–109%, imprecision <9%, matrix effects corrected via internal standard
Conditions
SCIEX 6500+ MS/MS; C18 column; gradient elution; acetonitrile precipitation; rat and human plasma
Why This Matters
For toxicokinetic studies or human biomonitoring programs requiring accurate quantification of 3,3'-diClBPA exposure, this validated assay provides the only EMA-compliant methodology currently available for conjugated metabolite measurement in plasma.
[1] Plattard N, Dupuis A, Migeot V, et al. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. Ther Drug Monit. 2023;45(4):554-561. View Source
[2] Poitiers University Hospital. Toxicokinetic Study of Dichlorobisphenol A After an Oral or Dermal Single Dose in Healthy Volunteer (PRECEPT). ClinicalTrials.gov Identifier: NCT04788810, 2021. View Source
3,3'-Dichlorobisphenol A Applications
ERα Binding Studies for Endocrine Research
Use 3,3'-diClBPA as a potent ERα ligand (IC50 = 1.28×10⁻⁵ M) with 8.4-fold higher affinity than BPA for structure-activity relationship (SAR) studies of chlorinated environmental contaminants. Its intermediate potency relative to 3-ClBPA and BPA makes it ideal for probing the contribution of ortho-chloro substituents to receptor binding [1]. Importantly, its lack of thyroid hormone receptor activity (Section 3, Evidence Item 3) enables clean interpretation of estrogenic effects without TRα confounding [2].
UV-Induced DNA Damage Screening
Employ 3,3'-diClBPA as a positive control in photogenotoxicity assays using human keratinocytes or fibroblasts. Unlike BPA, UVB-irradiated 3,3'-diClBPA robustly induces γ-H2AX foci, a marker of DNA double-strand breaks [3]. This property makes it valuable for evaluating the dermal safety of chlorinated BPA-containing materials or for mechanistic studies of halogenated pollutant phototoxicity.
Environmental Photodegradation Studies
Utilize 3,3'-diClBPA as a reference compound for investigating the photochemical behavior of chlorinated bisphenols in wastewater or natural waters. Its rapid direct photodegradation (complete estrogenic activity loss at 50 J/cm² UVB) and the linear correlation between chloride release and activity ablation [4] provide a well-defined system for validating photodegradation models or assessing effluent organic matter-mediated indirect photolysis [5].
Plasma Metabolite Quantification for Biomonitoring
For clinical or epidemiological studies quantifying human exposure to chlorinated BPA, the validated HPLC-MS/MS method for 3,3'-diClBPA glucuronide and sulfate conjugates in plasma [6] provides an essential analytical tool. The ongoing PRECEPT toxicokinetic study (NCT04788810) with d12-Cl2BPA will establish key ADME parameters upon study completion, further supporting risk assessment applications [7].
Application
Selection Property
Validation Focus
ERα binding SAR studies
Chlorine-substituted probe with reported ERα affinity context
Competitive binding assay endpoint review
Photogenotoxicity screening
UVB-dependent DNA damage response; distinct from BPA
γ-H2AX foci in human keratinocyte models
Environmental photodegradation research
Photolabile with quantified activity loss kinetics
Chloride release and photoproduct profiling
Human biomonitoring research
Validated LC-MS/MS method for conjugated metabolites
Method accuracy and precision in plasma research matrices
[1] Takemura H, Ma J, Sayama K, et al. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Toxicology. 2005;207(2):215-221. View Source
[2] Itoh S, et al. Assessment of thyroid hormone activity of halogenated bisphenol A using a yeast two-hybrid assay. Chemosphere. 2011;84(10):1527-1530. View Source
[3] Ibuki Y, Tani Y, Toyooka T. UVB-exposed chlorinated bisphenol A generates phosphorylated histone H2AX in human skin cells. Chem Res Toxicol. 2008;21(9):1770-1776. View Source
[4] Mutou Y, Ibuki Y, Terao Y, Kojima S, Goto R. Change of estrogenic activity and release of chloride ion in chlorinated bisphenol A after exposure to ultraviolet B. Biol Pharm Bull. 2006;29(10):2116-2119. View Source
[5] Wan D, Chen Y, Su Y, et al. Formation and enhanced photodegradation of chlorinated derivatives of bisphenol A in wastewater treatment plant effluent. Water Res. 2020;184:116002. View Source
[6] Plattard N, Dupuis A, Migeot V, et al. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. Ther Drug Monit. 2023;45(4):554-561. View Source
[7] Poitiers University Hospital. Toxicokinetic Study of Dichlorobisphenol A After an Oral or Dermal Single Dose in Healthy Volunteer (PRECEPT). ClinicalTrials.gov Identifier: NCT04788810, 2021. View Source
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